molecular formula C18H23NO4S B2973869 Ethyl 2-(3-(5-ethylfuran-2-yl)propanamido)-4,5-dimethylthiophene-3-carboxylate CAS No. 708289-28-5

Ethyl 2-(3-(5-ethylfuran-2-yl)propanamido)-4,5-dimethylthiophene-3-carboxylate

Cat. No. B2973869
CAS RN: 708289-28-5
M. Wt: 349.45
InChI Key: PDKNDDNVRANJIM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process . Additionally, furan compounds, which are part of the structure of the compound , have been synthesized using various methods, some of which have been modified and improved, while others are new .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using spectroscopic techniques such as FT-IR, FT-Raman, UV–VIS, and NMR . These techniques allow for the study of geometrical and vibrational properties of the molecules .


Chemical Reactions Analysis

The Suzuki–Miyaura coupling is a significant application in the synthesis of similar compounds . The boron moiety can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using spectroscopic techniques . These techniques provide insights into the structural characterizations of the compounds .

Scientific Research Applications

EFDP has been studied for its potential applications in a range of scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. EFDP has been found to have potential as a drug candidate for the treatment of various diseases, including cancer and neurological disorders. EFDP has also been studied for its potential use as a diagnostic tool for certain diseases.

Mechanism of Action

Advantages and Limitations for Lab Experiments

EFDP has several advantages for use in lab experiments, including its high purity and stability. However, EFDP also has some limitations, including its relatively high cost and the specialized equipment and expertise required for its synthesis.

Future Directions

There are several future directions for the study of EFDP. One potential direction is the further exploration of its potential as a therapeutic agent for the treatment of various diseases. Another potential direction is the development of new synthesis methods for EFDP that are more efficient and cost-effective. Additionally, the mechanisms of action of EFDP could be further elucidated to better understand its potential therapeutic effects.

Synthesis Methods

The synthesis of EFDP involves several steps and requires specialized equipment and expertise. The first step involves the synthesis of 2-(3-(5-ethylfuran-2-yl)propanamido)-4,5-dimethylthiophene-3-carboxylic acid, which is then esterified with ethanol to produce EFDP. The synthesis process has been optimized to produce high yields and purity of EFDP.

properties

IUPAC Name

ethyl 2-[3-(5-ethylfuran-2-yl)propanoylamino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4S/c1-5-13-7-8-14(23-13)9-10-15(20)19-17-16(18(21)22-6-2)11(3)12(4)24-17/h7-8H,5-6,9-10H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDKNDDNVRANJIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)CCC(=O)NC2=C(C(=C(S2)C)C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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